1-Bromo-2-butanone

説明

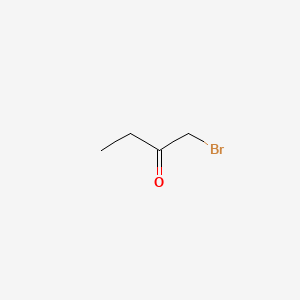

Structure

3D Structure

特性

IUPAC Name |

1-bromobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXQVBSQUQCEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Record name | 1-BROMO-2-BUTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231216 | |

| Record name | 2-Butanone, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromo-2-butanone appears as a colorless to straw-colored liquid. Toxic by inhalation, skin contact or ingestion. | |

| Record name | 1-BROMO-2-BUTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

816-40-0 | |

| Record name | 1-BROMO-2-BUTANONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromobutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-2-butanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPM4J7CVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Bromo-2-butanone CAS number 816-40-0

An In-Depth Technical Guide to 1-Bromo-2-butanone (CAS 816-40-0): Properties, Synthesis, and Applications

Abstract

This compound (CAS 816-40-0), also known as bromomethyl ethyl ketone, is a versatile bifunctional reagent of significant interest in synthetic organic chemistry.[1][2] As an α-haloketone, its distinct reactivity profile, characterized by an electrophilic carbonyl carbon and a readily displaceable bromide, makes it a valuable building block for a wide array of molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthetic methodologies with mechanistic insights, key chemical transformations, and critical applications, particularly in the pharmaceutical and agrochemical sectors. Furthermore, this document establishes a framework for its safe handling, storage, and disposal, reflecting its hazardous nature as a toxic and lachrymatory agent.

Introduction: The Synthetic Utility of an α-Bromo Ketone

α-Halogenated ketones are a cornerstone class of intermediates in organic synthesis, enabling the construction of complex carbon skeletons and heterocyclic systems. This compound exemplifies this utility, offering two distinct points for chemical modification: the carbonyl group, which can undergo nucleophilic addition, and the α-carbon, which is a potent electrophile for nucleophilic substitution reactions.[3] Its importance is underscored by its role as a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs) and crop protection agents, where the precise introduction of its butanone skeleton is a key strategic step.[4][5] Understanding the nuances of its synthesis, reactivity, and handling is therefore paramount for any scientist working toward the development of novel chemical entities.

Physicochemical and Spectroscopic Profile

This compound is a colorless to straw-colored liquid under standard conditions.[1][6] Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 816-40-0 | [1][7] |

| Molecular Formula | C₄H₇BrO | [1][7][8] |

| Molecular Weight | 151.00 g/mol | [1][7][9] |

| Appearance | Colorless to straw-colored liquid | [1][6] |

| Boiling Point | Data varies; e.g., 83-86 °C at 54 mmHg | [10] |

| Density | ~1.49 g/cm³ (Value for similar compounds) | |

| Solubility | Water soluble | [1][6] |

| Synonyms | Bromomethyl ethyl ketone, 1-bromobutan-2-one | [1][2][11] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides an unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum is characteristic. One would expect to see a triplet corresponding to the methyl protons (-CH₃) around 1.1 ppm, a quartet for the methylene protons of the ethyl group (-CH₂CH₃) around 2.8 ppm, and a key singlet for the brominated methylene protons (-COCH₂Br) further downfield, typically around 4.0-4.2 ppm, due to the deshielding effects of both the carbonyl and the bromine atom.

-

¹³C NMR: The carbon spectrum will show four distinct signals, with the carbonyl carbon appearing furthest downfield (>200 ppm), followed by the carbon bearing the bromine atom (~35-40 ppm), and then the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1715-1730 cm⁻¹ is indicative of the C=O stretch of the ketone functional group.[1]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity [M]+ and [M+2]+ separated by 2 m/z units.[1][7] The molecular ion peak would be observed at m/z = 150 and 152.

Synthesis Methodologies: Controlling Regioselectivity

The primary challenge in synthesizing this compound is controlling the regioselectivity of bromination on the unsymmetrical ketone, 2-butanone. Bromination can occur at either the C1 (methyl) or C3 (methylene) position. The reaction conditions, particularly the choice of catalyst (acid vs. base), dictate the outcome.

Acid-Catalyzed Bromination via Enol Intermediate

Acid-catalyzed bromination proceeds through the enol intermediate. The thermodynamic enol, formed by deprotonation of the more substituted C3 position, is more stable and forms faster. However, direct bromination in a solvent like methanol can favor attack at the less-substituted C1 position.[10] This is a well-established method for preparing α-bromomethyl ketones.[10] The reaction is believed to proceed via rate-determining enolization, followed by a rapid reaction of the enol with bromine.[12]

Caption: Acid-catalyzed synthesis of this compound via an enol intermediate.

Representative Synthetic Protocol (Acid-Catalyzed)

The following protocol is adapted from established procedures for the selective bromination of unsymmetrical ketones.[10]

Warning: This procedure must be performed in a certified chemical fume hood. This compound is a potent lachrymator and is toxic.[1][10] Appropriate personal protective equipment (PPE) is mandatory.

-

Preparation: Charge a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel with 2-butanone (1.0 mole) and anhydrous methanol (600 mL).

-

Cooling: Cool the stirred solution to 0–5 °C using an ice-salt bath.

-

Bromine Addition: Add bromine (1.0 mole) rapidly from the dropping funnel. Causality: Rapid addition in cold methanol is crucial for favoring kinetic control and minimizing the formation of the 3-bromo isomer.[10] The temperature should not exceed 10 °C during this exothermic addition.

-

Reaction: Maintain the reaction temperature at 10 °C until the red color of the bromine fades (approx. 45-60 minutes), indicating its consumption.

-

Hydrolysis: Add water (300 mL) to the reaction mixture. Causality: This step hydrolyzes any α-bromodimethyl ketal byproducts that may have formed during the reaction in methanol.[10] Stir the mixture overnight at room temperature to ensure complete hydrolysis.

-

Workup: Add additional water (900 mL) and extract the product into diethyl ether (4 x 500 mL). Combine the organic layers.

-

Neutralization: Wash the combined ether layers with 10% aqueous potassium carbonate to neutralize hydrobromic acid, followed by two washes with water.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent under reduced pressure on a rotary evaporator at room temperature.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound stems from its dual reactivity. It serves as an effective alkylating agent and is a precursor for various heterocyclic systems.

Nucleophilic Substitution (SN2 Reactions)

The primary reaction pathway is nucleophilic substitution at the C1 position. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state of SN2 reactions.

-

With N-nucleophiles: Reaction with amines, azides, or other nitrogen nucleophiles is a common route to α-amino ketones, which are valuable precursors for many pharmaceutical agents.

-

With O-nucleophiles: Reaction with carboxylates (e.g., potassium acetate) yields α-acyloxy ketones.[9]

-

With S-nucleophiles: Thiolates readily displace the bromide to form α-thio ketones.

-

With C-nucleophiles: Carbanions, such as those derived from malonic esters, can be alkylated to build more complex carbon chains.

Caption: Key reaction pathways for this compound in organic synthesis.

Heterocycle Synthesis

This compound is a classic reagent in condensation reactions to form five-membered heterocycles.

-

Hantzsch Thiazole Synthesis: The reaction with a thioamide is a foundational method for constructing the thiazole ring, a common scaffold in medicinal chemistry. The mechanism involves initial S-alkylation by the bromo-ketone, followed by intramolecular cyclization and dehydration.

-

Imidazole Synthesis: Similarly, reaction with amidines provides a direct route to substituted imidazoles.

Role in Drug Design and Agrochemicals

The strategic introduction of a bromine atom into a drug candidate can enhance its therapeutic activity or favorably alter its metabolic profile through the formation of halogen bonds.[13] this compound serves as a versatile scaffold to incorporate a butanone moiety into a larger molecule, which can then be further functionalized. Its role as a key intermediate is driven by the consistent demand from the pharmaceutical and agrochemical industries for specialized building blocks.[5]

Safety, Handling, and Storage

Authoritative Grounding: The following safety protocols are synthesized from multiple Safety Data Sheets (SDS) and chemical safety sources.[1][2][6][14]

Hazard Identification

This compound is classified as a hazardous substance with multiple risk factors.

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][14]

-

Irritation: Causes serious skin and eye irritation.[2][14] It is a potent lachrymator, causing immediate tearing and pain upon exposure to vapors.[1][2]

-

Respiratory Effects: May cause respiratory irritation.[1][2][14]

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system for handling this chemical involves preparation, execution, and post-handling procedures.

Caption: A mandatory workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood with proper airflow. Ensure an emergency eyewash station and safety shower are immediately accessible.[2]

-

Personal Protective Equipment (PPE):

-

Spill Response:

-

Small Spills: Isolate the area.[1][6] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1][6] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately and contact emergency personnel.[1][6]

-

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

-

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2][14] Recommended storage temperature is between 2-8 °C in a refrigerator designed for flammable materials.[2] The compound may be light-sensitive.[2]

Conclusion

This compound is a reagent of considerable synthetic value, providing a reliable entry point to a diverse range of chemical structures, including α-functionalized ketones and important heterocyclic systems. Its utility in the pharmaceutical and agrochemical industries continues to drive interest in its chemistry. However, its significant hazards necessitate a thorough understanding of and strict adherence to safety protocols. By combining a deep knowledge of its reactivity with a disciplined approach to handling, researchers can effectively and safely leverage the full synthetic potential of this important chemical intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Google Patents. (2013). CN103449992A - Bromo-butanone synthesis method.

- Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Westerlund, A., & Carlson, R. (1999). Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 29(22), 4035-4042.

- National Institute of Standards and Technology. (n.d.). 2-Butanone, 1-bromo-. NIST Chemistry WebBook.

- Study.com. (n.d.). 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound.

- Canadian Science Publishing. (1972). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Canadian Journal of Chemistry, 50(19), 3229-3232.

- Precision Reports. (n.d.). This compound CAS 816-40-0 Market Size, Share, Growth.

- Quora. (n.d.). What is the mechanism of a conversion of 1 bromobutane to 1-butene heated with KOH in ethanol?

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.

- precisionFDA. (n.d.). This compound.

- Hernandes, M. Z., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Molecular Structure, 1305, 137785.

- Carl ROTH. (2025). Safety Data Sheet: 1-Bromobutane.

Sources

- 1. This compound | C4H7BrO | CID 13156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. CN103449992A - Bromo-butanone synthesis method - Google Patents [patents.google.com]

- 5. This compound CAS 816-40-0 Market Size, Share, Growth | CAGR Forecast [futuremarketreport.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 2-Butanone, 1-bromo- [webbook.nist.gov]

- 8. GSRS [precision.fda.gov]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scbt.com [scbt.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of Bromomethyl Ethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Bromomethyl ethyl ketone, systematically known as 1-bromo-2-butanone, is a halogenated ketone of significant interest in organic synthesis.[1][2] Its utility as a versatile intermediate in the construction of more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries, is well-documented.[2][3] The compound's reactivity is largely governed by the presence of the α-bromo substituent adjacent to the carbonyl group, rendering the methylene carbon susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the core physical properties of Bromomethyl ethyl ketone, offering a foundational understanding for its safe handling, application in synthesis, and analytical characterization. Historically, it was also developed for use as a chemical warfare agent due to its potent lachrymatory effects.[1]

I. Molecular and Chemical Identity

A fundamental understanding of a compound begins with its basic chemical identity. Bromomethyl ethyl ketone is a relatively small, functionalized organic molecule.

| Identifier | Value | Source |

| Systematic Name | This compound | [1][4] |

| Common Name | Bromomethyl ethyl ketone | [1][5][6] |

| CAS Number | 816-40-0 | [1][5][6] |

| Molecular Formula | C₄H₇BrO | [1][3][5] |

| Molecular Weight | 151.00 g/mol | [1][5] |

| Appearance | Colorless to pale yellow or straw-colored liquid | [2][4] |

Molecular Structure Diagram

Caption: 2D structure of Bromomethyl ethyl ketone.

II. Physicochemical Properties

The physical properties of a compound are critical for its practical application, influencing reaction conditions, purification methods, and storage requirements.

| Property | Value | Notes | Source |

| Density | 1.479 g/mL at 25 °C | [7] | |

| Boiling Point | 105 °C at 150 mmHg | The boiling point is reported at reduced pressure. | [7][8] |

| Melting Point | No data available | Safety data sheets indicate that the melting point has not been determined. | [7] |

| Refractive Index | n20/D 1.465 | [8] | |

| Solubility | No quantitative data available. Expected to be soluble in organic solvents. | Safety data sheets state "No information available" for water solubility. | [7] |

| Flash Point | 68 °C / 154.4 °F | Combustible liquid. | [7] |

III. Spectroscopic Data and Interpretation

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of Bromomethyl ethyl ketone is expected to show three distinct signals corresponding to the three different proton environments.

-

Triplet (3H): Arising from the methyl protons (-CH₃) coupled with the adjacent methylene protons.

-

Quartet (2H): Corresponding to the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

-

Singlet (2H): Due to the methylene protons adjacent to the bromine atom (-CH₂Br). These protons are not coupled to any neighboring protons.

The carbon-13 NMR spectrum will exhibit four signals, one for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of 200-210 ppm.

-

Brominated Methylene Carbon (-CH₂Br): This carbon will appear at a lower field than a typical sp³ hybridized carbon due to the deshielding effect of the adjacent bromine atom.

-

Methylene Carbon of Ethyl Group (-CH₂-):

-

Methyl Carbon of Ethyl Group (-CH₃): This will be the most upfield signal.

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Bromomethyl ethyl ketone will be characterized by several key absorption bands.

-

C=O Stretch: A strong, sharp absorption band around 1715-1735 cm⁻¹. This is the most characteristic peak for a ketone.

-

C-H Stretch (sp³): Absorptions in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of Bromomethyl ethyl ketone, the molecular ion peak (M⁺) would be expected at m/z 150 and 152 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

IV. Experimental Protocols for Physical Property Determination

The following section outlines standardized, step-by-step methodologies for the experimental determination of key physical properties of liquid compounds like Bromomethyl ethyl ketone.

A. Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Diagram of Experimental Workflow

Caption: Workflow for micro-scale boiling point determination.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of Bromomethyl ethyl ketone into a small test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of tubing, ensuring the thermometer bulb is positioned just above the liquid level. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly in a heating bath (such as a Thiele tube or a beaker of paraffin oil) and begin to heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[2][9]

B. Determination of Density

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Diagram of Experimental Workflow

Caption: Workflow for determining the density of a liquid.

Step-by-Step Methodology:

-

Initial Mass: Accurately weigh a clean, dry graduated cylinder or a pycnometer on an analytical balance. Record this mass.[1][10]

-

Volume Measurement: Carefully add a known volume of Bromomethyl ethyl ketone to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Final Mass: Weigh the graduated cylinder or pycnometer containing the liquid and record the mass.

-

Calculation: The mass of the liquid is the difference between the final and initial masses. The density is then calculated by dividing the mass of the liquid by its volume.[10][11] For higher accuracy, it is recommended to repeat the measurement and average the results.[1]

V. Safety, Handling, and Reactivity

A. Safety and Handling

Bromomethyl ethyl ketone is classified as a hazardous chemical and must be handled with appropriate safety precautions.

-

Lachrymatory Agent: The compound is a potent lachrymator, causing immediate irritation and tearing upon contact with the eyes.[1][2][4] All manipulations should be conducted in a well-ventilated chemical fume hood.[12]

-

Toxicity: It is toxic by inhalation, dermal contact, and ingestion.[2][4]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[7]

-

Storage: Store in a cool, well-ventilated area, away from light and incompatible materials such as strong oxidizing agents, strong reducing agents, metals, and strong bases.[7] It is recommended to keep the material refrigerated to maintain quality.[7]

B. Chemical Reactivity

The primary site of reactivity in Bromomethyl ethyl ketone is the α-carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. It is also a combustible liquid.[7]

VI. Conclusion

This technical guide has provided a detailed overview of the fundamental physical properties of Bromomethyl ethyl ketone. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the use of this compound. A thorough understanding of its physical characteristics, spectroscopic signature, and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting.

VII. References

-

Wikipedia. (2025, November 6). Bromomethyl ethyl ketone. [Link]

-

Grokipedia. Bromomethyl ethyl ketone. [Link]

-

Brandeis University. Lachrymators | Laboratory Safety. [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]

-

PubChem. This compound. [Link]

-

Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

-

Scribd. 02 Exp 1 Boiling Point Determination | PDF. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). [Link]

-

NIST. 2-Butanone, 1-bromo-. [Link]

-

Home Science Tools. Liquid Density Experiments. [Link]

-

YouTube. (2020, August 15). Experiment 1: Determination of the Density of Water. [Link]

-

Doc Brown's Chemistry. Experiments to determine density of liquid. [Link]

-

WJEC. Determination of the density of liquids and solids. [Link]

Sources

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. 2-Butanone, 1-bromo- [webbook.nist.gov]

- 5. scribd.com [scribd.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | 816-40-0 [chemicalbook.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homesciencetools.com [homesciencetools.com]

- 12. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

An In-depth Technical Guide to 1-Bromo-2-butanone: Properties, Synthesis, and Applications in Scientific Research

This guide provides an in-depth exploration of 1-bromo-2-butanone (CAS No: 816-40-0), a versatile reagent with significant applications in organic synthesis and drug development. We will delve into its fundamental physicochemical properties, detailed synthetic protocols, characteristic reactivity, and established applications, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Core Molecular and Physical Properties

This compound, also known as bromomethyl ethyl ketone, is a colorless to straw-colored liquid.[1] It is a key synthetic building block due to the presence of two reactive functional groups: a ketone and an α-halo substituent. This dual reactivity allows for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO | [1][2][3][4][5] |

| Molecular Weight | 151.00 g/mol | [2][3] |

| CAS Number | 816-40-0 | [1][3][4] |

| Appearance | Colorless to straw-colored liquid | [1][6] |

| Density | ~1.479 g/mL at 25 °C | |

| Boiling Point | 105 °C at 150 mmHg | |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| Solubility | Water soluble | [6] |

| Refractive Index | n20/D 1.465 | |

| Synonyms | Bromomethyl ethyl ketone, 1-bromobutan-2-one | [2][3][4] |

Synthesis of this compound: A Protocol Grounded in Mechanistic Principles

The most common and efficient method for synthesizing this compound is through the α-bromination of 2-butanone. This reaction can be performed under either acidic or basic conditions, with the choice of conditions influencing the reaction mechanism and selectivity. The acid-catalyzed route is generally preferred as it allows for more controlled monobromination.

Mechanism: Acid-Catalyzed α-Bromination

The generally accepted mechanism for this reaction involves the rate-determining enolization of the ketone, followed by a rapid reaction of the enol with bromine.[7] The acid catalyst facilitates the formation of the enol intermediate. The less substituted α-carbon is preferentially enolized, leading to the formation of this compound as the major product over 3-bromo-2-butanone.

Caption: Acid-catalyzed α-bromination of 2-butanone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the α-bromination of ketones.[4][8] Caution: This preparation must be carried out in an efficient fume hood. Bromomethyl ketones are highly lachrymatory and are skin irritants.[4]

Materials:

-

2-Butanone (Methyl ethyl ketone)

-

Bromine (Br₂)

-

Anhydrous Methanol or Diethyl Ether

-

Water

-

10% Aqueous Potassium Carbonate Solution

-

Anhydrous Calcium Chloride or Sodium Sulfate

-

Round-bottom flask (four-necked recommended)

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a drying tube

-

Pressure-equalizing dropping funnel

Procedure:

-

Reaction Setup: In a four-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, charge the flask with 2-butanone and anhydrous methanol.

-

Cooling: Cool the stirred solution in an ice-salt bath to 0–5 °C.

-

Bromine Addition: Slowly add bromine from the dropping funnel to the cooled solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red color of bromine should fade as it reacts.

-

Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 10 °C until the red color of the solution has completely disappeared, which typically takes about 45 minutes.

-

Hydrolysis of Intermediates: Add water to the reaction mixture to hydrolyze any α-bromodimethyl ketals that may have formed during the reaction. Stir the mixture at room temperature.

-

Workup and Extraction: Add more water to the flask, and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (multiple extractions are recommended).

-

Neutralization: Combine the organic layers and wash them with a 10% aqueous potassium carbonate solution to neutralize any remaining hydrobromic acid, followed by washing with water.

-

Drying and Solvent Removal: Dry the ether solution over anhydrous calcium chloride or sodium sulfate. Remove the solvent using a rotary evaporator at room temperature.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Synthetic Applications

This compound's utility stems from its ability to act as an electrophile at the α-carbon. It is a potent alkylating agent for various nucleophiles, making it a valuable tool in the synthesis of more complex molecules.

Key Reactions:

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with nucleophiles such as amines, thiols, and carboxylates to form new carbon-heteroatom bonds.

-

Formation of Heterocycles: Its bifunctional nature makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as furans, thiazoles, and imidazoles.

-

Wittig Reaction: The ketone functionality can be converted to an alkene via the Wittig reaction.

Applications in Drug Development and Research:

This compound is a crucial intermediate in the pharmaceutical and agrochemical industries.[9]

-

Active Pharmaceutical Ingredient (API) Synthesis: It serves as a key building block in the synthesis of various APIs.[9]

-

Site-Directed Reagent: It has been used as a potential regulatory site-directed reagent, for example, to modify specific cysteine residues on enzymes like pyruvate decarboxylase.

-

Reagent in Organic Synthesis: It is also employed as a reagent for aromatic bromination in the presence of sodium hydride in DMSO and in the microwave-assisted preparation of fused heterocycles.

Caption: Synthetic utility of this compound.

Characterization and Quality Control

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure.[1][10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic carbonyl (C=O) stretching frequency.[1][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and confirm the molecular weight.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: Hazard Information

| Hazard | Description | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [3][13] |

| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [3][13] |

| Physical Hazard | Combustible liquid. | [3][13] |

| Special Hazard | Lachrymator (substance that causes tearing). | [4][13] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood.[3][13]

-

Wear protective gloves, chemical goggles or a face shield, and suitable protective clothing.[3][13]

-

In case of inadequate ventilation, wear respiratory protection.[3]

-

Use non-sparking tools and follow proper grounding procedures to avoid static electricity.[3]

Storage:

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep the container tightly closed when not in use.[13]

-

Recommended storage temperature is 2-8 °C in an explosion-proof refrigerator.[3]

-

The compound is light-sensitive and should be stored accordingly.[3]

-

Commercial preparations may contain a stabilizer such as calcium carbonate.

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3][13]

-

Skin Contact: Wash with plenty of soap and water. Seek immediate medical attention.[3][13]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Seek immediate medical attention.[3][13]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[13]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

- This compound | C4H7BrO | CID 13156 - PubChem.

- This compound - LookChem.

- 2-Butanone, 1-bromo- - the NIST WebBook.

- 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure.

- This compound CAS 816-40-0 Market Size, Share, Growth | CAGR Forecast.

- Synthesis of 1-bromo-3-methyl-2-butanone? - Filo.

- Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone - Canadian Science Publishing.

- 2-butanone and bromine (1 equiv.) react in the presence of NaOH to form this compound. Propose a mechanism for this reaction and briefly explain why the isomeric 3-bromo-e-butanone is not formed.

- This compound - Optional[13C NMR] - Spectrum - SpectraBase.

- 3-Bromo-2-butanone: Properties, Applications, and Synthesis Insights.

- 2-Butanone, 1-bromo- - the NIST WebBook - National Institute of Standards and Technology.

- CN103449992A - Bromo-butanone synthesis method - Google Patents.

Sources

- 1. This compound | C4H7BrO | CID 13156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Butanone, 1-bromo- [webbook.nist.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound CAS 816-40-0 Market Size, Share, Growth | CAGR Forecast [futuremarketreport.com]

- 10. This compound(816-40-0) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(816-40-0)IR [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

The Solubility of 1-Bromo-2-butanone in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of Solubility in Synthesis and Formulation

In the landscape of pharmaceutical and chemical synthesis, the seemingly simple parameter of solubility is, in reality, a cornerstone of process development, reaction kinetics, purification, and formulation. For reactive intermediates such as 1-Bromo-2-butanone, a versatile building block in the synthesis of a multitude of bioactive molecules, a comprehensive understanding of its solubility profile is not merely advantageous—it is imperative. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the solubility of this compound in common organic solvents. We will delve into the theoretical underpinnings of its solubility, present a qualitative and predictive quantitative analysis, and provide a robust experimental protocol for precise solubility determination. This document eschews a rigid, templated approach in favor of a narrative that logically unfolds from theoretical principles to practical application, mirroring the thought process of a scientist in the field.

Unveiling this compound: A Molecule of Interest

This compound (C₄H₇BrO), also known as bromomethyl ethyl ketone, is an α-haloketone, a class of compounds renowned for their utility in organic synthesis due to the presence of two electrophilic centers.[1] Its physical and chemical properties are pivotal in determining its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO | [2][3][4] |

| Molecular Weight | 151.00 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow/straw-colored liquid | [2][3] |

| Density | Approximately 1.479 g/mL at 25 °C | [4][5] |

| Boiling Point | 105 °C at 150 mmHg | [4][5] |

| Refractive Index | n20/D 1.465 (lit.) | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 (the carbonyl oxygen) | [3] |

The presence of a carbonyl group and a bromine atom renders this compound a polar molecule.[6] This inherent polarity is the primary driver of its solubility characteristics, suggesting a favorable interaction with polar solvents. Conversely, the ethyl group introduces a degree of non-polar character, which allows for some interaction with less polar environments.

The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" serves as a foundational principle in predicting solubility.[7][8] This concept is elegantly quantified by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The closer the HSP values, the greater the affinity between the solute and the solvent.

Predicting the Hansen Solubility Parameters of this compound

| Hansen Parameter | Predicted Value (MPa½) |

| δd (Dispersion) | ~17.0 |

| δp (Polar) | ~8.5 |

| δh (Hydrogen Bonding) | ~5.0 |

| Total (δt) | ~19.8 |

These predicted values position this compound as a moderately polar compound with some hydrogen bonding capability, primarily as a hydrogen bond acceptor at the carbonyl oxygen.

Qualitative and Predicted Quantitative Solubility Profile

Based on the predicted HSPs and the principle of "like dissolves like," we can construct a qualitative and predicted quantitative solubility profile for this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar | Low | Significant mismatch in polarity and hydrogen bonding capabilities. |

| Toluene | Non-polar (aromatic) | Moderate | Better dispersion interactions than hexane, but still a significant polarity mismatch. |

| Diethyl Ether | Slightly Polar | High / Miscible | Good balance of polar and non-polar characteristics. |

| Dichloromethane | Polar Aprotic | High / Miscible | Similar polarity to this compound. |

| Acetone | Polar Aprotic | High / Miscible | The carbonyl group in acetone aligns well with the polar nature of this compound.[6] |

| Ethyl Acetate | Polar Aprotic | High / Miscible | Good balance of polarity and dispersion forces. |

| Methanol | Polar Protic | High / Miscible | Strong potential for hydrogen bonding with the carbonyl oxygen of this compound.[6] |

| Ethanol | Polar Protic | High / Miscible | Similar to methanol, with a slightly more non-polar character.[6] |

| Water | Polar Protic | Moderate | While polar, the hydrophobic ethyl group and the large bromine atom limit miscibility.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High / Miscible | Highly polar solvent capable of strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High / Miscible | A highly polar solvent that should readily dissolve this compound. |

It is crucial to reiterate that the quantitative values are predictions. For applications requiring high precision, experimental determination is non-negotiable.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol outlines a robust and self-validating method for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the isothermal shake-flask technique, a widely accepted standard for solubility measurements.[12]

Materials and Equipment

-

This compound (of known purity)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Experimental Workflow

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Causality Behind Experimental Choices

-

Excess Solute: The addition of an excess of this compound ensures that the resulting solution is saturated, a prerequisite for determining the maximum solubility.

-

Equilibration Time: A 24-48 hour equilibration period is necessary to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Temperature Control: Solubility is highly temperature-dependent. Precise and constant temperature control is critical for reproducible results.

-

Syringe Filtration: Filtration is essential to remove any undissolved micro-droplets of this compound, which would otherwise lead to an overestimation of solubility. PTFE is chosen for its broad chemical resistance.

-

Analytical Quantification: The use of a calibrated GC or HPLC system provides a highly accurate and precise method for determining the concentration of the solute in the saturated solution.

Molecular Interactions at Play: A Visual Representation

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates these interactions with representative polar and non-polar solvents.

Caption: A diagram illustrating the dominant intermolecular forces between this compound and different solvent types.

Safety and Handling Considerations

This compound is a lachrymatory agent and is toxic by inhalation, skin contact, or ingestion.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All experimental work should be preceded by a thorough review of the Safety Data Sheet (SDS).

Conclusion: From Prediction to Practical Application

While a definitive, publicly available database of the quantitative solubility of this compound in a wide array of organic solvents remains elusive, a strong predictive understanding can be achieved through the application of fundamental principles such as Hansen Solubility Parameters. The provided group-contribution-based predictions offer a valuable starting point for solvent selection in synthetic and formulation workflows. However, for process optimization and regulatory compliance, these predictions must be substantiated by empirical data. The detailed experimental protocol provided in this guide offers a reliable and self-validating pathway to obtaining this critical information. By integrating theoretical understanding with rigorous experimental practice, researchers can confidently and effectively utilize this compound in their pursuit of scientific advancement.

References

- Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules. (n.d.). Semantic Scholar.

- Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. (2011). Industrial & Engineering Chemistry Research.

- Improved group contribution parameter set for the application of solubility parameters to melt extrusion. (2013). International Journal of Pharmaceutics.

- Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega.

- This compound. (n.d.). LookChem.

- Chemical Properties of 2-Butanone, 1-bromo- (CAS 816-40-0). (n.d.). Cheméo.

- Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com.

- Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2007). Fluid Phase Equilibria.

- GROUP CONTRIBUTION METHODS FOR SOLUBILITY PARAMETER. (2022). Eloquens.

- Prediction of solubility parameters using the group‐contribution lattice‐fluid theory. (2001). Journal of Applied Polymer Science.

- Hansen Solubility Parameters: A User's Handbook. (2000). CRC Press.

- A COMPUTATIONAL ROUTE TO HANSEN SOLUBILITY PARAMETERS OF NITRATED SPECIES THROUGH A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP. (2017).

- The Experimental Determin

- Experiment 4 Solubility of a Salt. (n.d.).

- 1-bromobutan-2-one. (n.d.). Solubility of Things.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006).

- Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters. (2022). Digital Discovery.

- Determination of the Hansen solubility parameters with a novel optimization method. (2016). Journal of Applied Polymer Science.

- Hansen Solubility Parameters. (n.d.).

- Synthetic Access to Aromatic α-Haloketones. (2020). Molecules.

- Hansen Solubility Parameters: A User's Handbook. (2000). CRC Press.

- 2-Butanone, 1-bromo-. (n.d.). NIST WebBook.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2000). Molecules.

- Influence of Solvent Nature on the Solubility of Halogenated Alkanes. (2020). Russian Journal of Physical Chemistry A.

- Solubility and Distribution Phenomena. (n.d.).

- 1-bromo-3-methyl-2-butanone. (n.d.). Organic Syntheses.

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H7BrO | CID 13156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 1-ブロモ-2-ブタノン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 816-40-0 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. education.com [education.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules | Semantic Scholar [semanticscholar.org]

- 10. kinampark.com [kinampark.com]

- 11. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Bromo-2-butanone: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-bromo-2-butanone, a versatile reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, chemical properties, synthesis, reaction mechanisms, and applications of this important chemical intermediate. The content is structured to provide not only procedural details but also the underlying scientific principles that govern its reactivity and utility.

Chemical Identity and Nomenclature

This compound is a halogenated ketone that serves as a valuable building block in various chemical transformations. A clear understanding of its nomenclature and chemical identifiers is paramount for accurate documentation and safe handling in a laboratory setting.

Synonyms and Alternative Names

The compound is known by several names in scientific literature and chemical catalogs. This can often be a source of confusion, and a comprehensive list of its synonyms is provided below for clarity.

| Synonym/Alternative Name | Source/Context |

| Bromomethyl ethyl ketone | Common trivial name[1][2] |

| 1-bromobutan-2-one | IUPAC systematic name[3] |

| 2-Oxobutyl bromide | Alternative systematic name |

| TL 819 | Technical name[4] |

| 1-Brombutanon-(2) | German nomenclature |

| Homomartonite | Historical or less common name |

| Bn-Stoff | Historical or less common name |

Chemical Identifiers

For unambiguous identification, a set of standardized chemical identifiers is used globally. These are crucial for database searches, regulatory compliance, and procurement.

| Identifier | Value | Reference |

| CAS Number | 816-40-0 | [1][2] |

| IUPAC Name | 1-bromobutan-2-one | [3] |

| Molecular Formula | C4H7BrO | [1][2] |

| Molecular Weight | 151.00 g/mol | [1][2] |

| InChI Key | CCXQVBSQUQCEEO-UHFFFAOYSA-N | [5] |

| SMILES | CCC(=O)CBr | [5] |

| EC Number | 212-431-3 | |

| PubChem CID | 13156 | [3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. A summary of its key properties is presented below.

| Property | Value | Reference |

| Appearance | Colorless to straw-colored liquid | [3] |

| Boiling Point | 105 °C at 150 mmHg | |

| Density | 1.479 g/mL at 25 °C | |

| Refractive Index | n20/D 1.465 | |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| Solubility | Soluble in water | |

| Stability | Often stabilized with ~5% calcium carbonate | |

| Storage Temperature | −20°C |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the α-bromination of 2-butanone. This reaction can be catalyzed by either acid or base, with the choice of catalyst influencing the reaction mechanism and selectivity.

Reaction Principle: α-Bromination of Ketones

The α-position to a carbonyl group is acidic and can be deprotonated to form an enolate (in base) or an enol (in acid). Both the enol and the enolate are nucleophilic and react with electrophiles like molecular bromine (Br₂).

The regioselectivity of this reaction is a key consideration. In the case of 2-butanone, bromination can occur at either the C1 (methyl) or C3 (methylene) position. The formation of this compound is favored under kinetic control, particularly in base-catalyzed reactions, due to the preferential abstraction of the more accessible and less sterically hindered methyl proton.

Experimental Protocol: Acid-Catalyzed α-Bromination

This protocol is adapted from a reliable procedure for the synthesis of a similar α-bromoketone and is expected to yield the desired product with high selectivity.[6]

Caution: This preparation should be performed in a well-ventilated fume hood as bromomethyl ketones are potent lachrymators and skin irritants.[6]

Materials:

-

2-Butanone (reagent grade)

-

Bromine (reagent grade)

-

Anhydrous Methanol

-

Diethyl ether

-

10% Aqueous Potassium Carbonate Solution

-

Anhydrous Calcium Chloride

-

Ice-salt bath

Equipment:

-

Four-necked, round-bottomed flask (2 L)

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser with a calcium chloride drying tube

-

Pressure-equalizing dropping funnel (100 mL)

-

Separatory funnel

-

Rotary evaporator

-

Vigreux column for distillation

Procedure:

-

Reaction Setup: In the 2 L four-necked flask, place 2-butanone (1.00 mole) and 600 mL of anhydrous methanol.

-

Cooling: Stir the solution and cool it to 0–5 °C using an ice-salt bath.

-

Bromine Addition: Add bromine (1.00 mole) in a rapid, steady stream from the dropping funnel. It is crucial to add the bromine in a single portion to favor the formation of the monobrominated product.[6]

-

Temperature Control: During the addition, allow the temperature to rise but not exceed 10 °C. Maintain the reaction temperature at 10 °C for approximately 45 minutes, or until the red color of the bromine fades.[6]

-

Hydrolysis: Add 300 mL of water to the reaction mixture and stir at room temperature overnight. This step is to hydrolyze any α-bromodimethyl ketals that may have formed.[6]

-

Workup:

-

Add an additional 900 mL of water to the solution.

-

Transfer the mixture to a large separatory funnel and extract with four 500-mL portions of diethyl ether.

-

Combine the ether layers and wash with 200 mL of 10% aqueous potassium carbonate solution, followed by two 200-mL portions of water.

-

Dry the ether solution over anhydrous calcium chloride for 1 hour.

-

-

Isolation and Purification:

-

Remove the diethyl ether using a rotary evaporator at room temperature to obtain the crude product.

-

Purify the crude this compound by distillation under reduced pressure through a Vigreux column.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

A triplet around 1.1 ppm, corresponding to the three protons of the methyl group (CH₃) at the C4 position, coupled to the two protons of the adjacent methylene group.

-

A quartet around 2.8 ppm, corresponding to the two protons of the methylene group (CH₂) at the C3 position, coupled to the three protons of the adjacent methyl group.

-

A singlet around 3.9 ppm, corresponding to the two protons of the brominated methylene group (CH₂Br) at the C1 position. These protons have no adjacent protons to couple with.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display four signals, one for each unique carbon atom in the molecule:

-

A signal for the methyl carbon (C4) at the upfield region of the spectrum.

-

A signal for the methylene carbon (C3) adjacent to the methyl group.

-

A signal for the brominated methylene carbon (C1), which will be shifted downfield due to the electronegativity of the bromine atom.

-

A signal for the carbonyl carbon (C2) at the most downfield position, typically in the range of 200-210 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

-

Molecular Ion ([M]⁺): A pair of peaks at m/z 150 and 152, corresponding to [C₄H₇⁷⁹BrO]⁺ and [C₄H₇⁸¹BrO]⁺.

-

Major Fragments:

-

Loss of Br•: A prominent peak at m/z 71, corresponding to the [C₄H₇O]⁺ fragment (the acylium ion).

-

Loss of C₂H₅•: A pair of peaks at m/z 121 and 123, resulting from the cleavage of the ethyl group.

-

Acylium ion from ethyl group cleavage: A peak at m/z 57, corresponding to the [CH₃CH₂CO]⁺ fragment.

-

Spectroscopic Data Interpretation Workflow

Caption: Logical workflow for the spectroscopic confirmation of this compound.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, with reactivity centered at the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution.

Mechanism of Action as an Alkylating Agent

The primary utility of this compound in organic synthesis stems from its nature as a potent alkylating agent. The carbon-bromine bond is polarized, making the α-carbon electrophilic. Nucleophiles can readily attack this carbon, displacing the bromide ion in an Sₙ2 reaction. This reactivity is fundamental to its use in the construction of more complex molecules.

Applications in Pharmaceutical and Chemical Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic systems and other functionalized molecules.

-

Synthesis of Heterocycles: It is frequently used in reactions such as the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical agents.

-

Intermediate in Drug Development: Bromobutanone derivatives are important intermediates in the synthesis of various drugs.[8][9][10] While specific drug synthesis pathways are often proprietary, the utility of this class of compounds in creating complex molecular architectures is well-established in the pharmaceutical industry. For example, similar bromo-intermediates are crucial in the production of drugs like bromocriptine, which is used to treat Parkinson's disease and hyperprolactinemia.[11]

-

Reagent in Organic Reactions: It has been employed as a reagent for aromatic bromination in the presence of sodium hydride in DMSO and in the microwave-assisted preparation of fused heterocycles.

-

Biochemical Research: It has been utilized as a site-directed reagent to probe the active sites of enzymes, such as pyruvate decarboxylase.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3]

-

Irritant: It is a strong irritant to the eyes, skin, and respiratory system.[3]

-

Lachrymator: It is a potent lachrymator, causing immediate tearing upon exposure.[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a certified chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases. It is often stored at -20°C for long-term stability.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, with significant applications in the pharmaceutical and chemical industries. Its utility as an alkylating agent and a precursor to heterocyclic compounds makes it an important tool for the construction of complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

- Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24. doi: 10.15227/orgsyn.055.0024.

- Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone?.

- Westerlund, A., & Carlson, R. (1999). Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 29(22), 4035-4042.

- ChemBK. (2024). This compound.

- Google Patents. (n.d.). CN103449992A - Bromo-butanone synthesis method.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). This compound.

- Carlson, R., Descomps, A., Mekonnen, A., Westerlund, A., & Havelkova, M. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 29(17), 2939-2944.

- National Institute of Standards and Technology. (n.d.). 2-Butanone, 1-bromo-.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Bromo-2-butanone: Properties, Applications, and Synthesis Insights.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474).

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.

- precisionFDA. (n.d.). This compound.

- YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane.

- ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C4H7BrO | CID 13156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Butanone, 1-bromo- [webbook.nist.gov]

- 5. GSRS [precision.fda.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chembk.com [chembk.com]

- 9. CN103449992A - Bromo-butanone synthesis method - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

Introduction: The Significance of α-Haloketones in Modern Chemistry

An In-depth Technical Guide to the Theoretical Structural Analysis of 1-Bromo-2-butanone

This compound belongs to the class of α-haloketones, a pivotal functional group in organic chemistry. These compounds act as versatile building blocks and highly reactive alkylating agents, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and other complex heterocyclic systems.[1][2] The reactivity of an α-haloketone is intrinsically linked to its three-dimensional structure and electronic properties. The presence of two adjacent electron-withdrawing groups—the carbonyl and the halogen—acidifies the α-hydrogen and activates both the carbonyl carbon for nucleophilic addition and the α-carbon for nucleophilic substitution (SN2) reactions.[2][3]

A thorough understanding of the conformational preferences and electronic landscape of this compound is therefore crucial for predicting its reactivity, designing novel synthetic pathways, and developing new chemical entities. Theoretical and computational studies provide an indispensable toolkit for elucidating these structural nuances at a level of detail often inaccessible to purely experimental methods. This guide offers a comprehensive overview of the theoretical approaches used to study the structure of this compound, grounded in the established principles of computational chemistry.

Part 1: The Conformational Landscape of this compound

The primary structural variable in this compound is the rotation around the C1-C2 single bond, which connects the bromine-bearing carbon to the carbonyl carbon. This rotation gives rise to different rotational isomers, or conformers, each with a distinct energy and geometry.

Rotational Isomerism: Gauche, Cis, and Trans Conformers

Theoretical studies on analogous α-haloketones have established that the molecule predominantly exists as a mixture of rotational isomers.[1] The key dihedral angle is O=C2-C1-Br. The most stable conformations are typically those that minimize steric repulsion while optimizing stereoelectronic interactions.

-

Gauche Conformer: The ethyl group and the bromine atom are positioned at a dihedral angle of approximately 60°.

-

Cis (or Eclipsed) Conformer: The bromine atom and the carbonyl oxygen are in the same plane, with a dihedral angle near 0°. This conformation is often found to be particularly stable in α-haloketones due to favorable dipole-dipole interactions and minimal steric hindrance between the halogen and the oxygen atom, compared to repulsion with an alkyl group.[1][2]

-

Trans Conformer: The bromine atom and the carbonyl oxygen are positioned on opposite sides, with a dihedral angle of roughly 180°.

The relative stability of these conformers is dictated by a delicate balance of steric hindrance (repulsion between bulky groups) and stereoelectronic effects, such as hyperconjugation and dipole moment alignment. Computational analysis is essential to accurately predict the energy differences between these conformers and their equilibrium populations.

Caption: Rotational isomers of this compound around the C1-C2 bond.

Part 2: Computational Methodologies for Structural Analysis

To investigate the structure of this compound, a robust computational protocol is required. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for molecules of this size.

Pillar of Trustworthiness: A Self-Validating Computational Protocol

The protocol described below is designed to be self-validating by systematically exploring the potential energy surface (PES) to locate all relevant energy minima (conformers) and the transition states that connect them.

Step-by-Step Computational Workflow:

-

Initial Structure Generation:

-

Construct an initial 3D model of this compound.

-

Perform a systematic conformational search by rotating the C1-C2 and C2-C3 bonds in discrete increments (e.g., 30°) to generate a wide range of starting geometries. This ensures that no significant conformer is missed.

-

-

Geometry Optimization:

-

Method Selection: Employ a DFT functional, such as the widely used B3LYP, which incorporates a portion of exact Hartree-Fock exchange and is well-suited for organic molecules.[4]

-

Basis Set Selection: Use a Pople-style basis set like 6-311G**, which provides sufficient flexibility for an accurate description of the electron density and includes polarization functions on both heavy atoms and hydrogens.[5]

-

Execution: Optimize the geometry of each starting structure. This process iteratively adjusts the atomic coordinates to find the nearest local energy minimum on the PES.

-

-

Frequency Calculation and Verification:

-

For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

-

Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable conformer. This step is critical for validating the nature of each stationary point.

-

Thermodynamic Data: The frequency calculation also yields important thermodynamic data, such as the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to compute relative Gibbs free energies.

-

-

Energy Refinement (Optional but Recommended):

-

To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-311G** optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or a higher-level DFT functional with a larger basis set.

-

Caption: Workflow for a theoretical conformational analysis of this compound.